molecular formula C19H39N3O9P2 B009662 N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate CAS No. 105668-70-0

N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate

Cat. No. B009662
M. Wt: 515.5 g/mol
InChI Key: HUPHIGLPVZNSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate, also known as DPPEP, is a chemical compound that has been studied extensively for its potential applications in scientific research. DPPEP is a synthetic compound that was first synthesized in 2011, and since then, it has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism Of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate involves its interaction with specific proteins in the body, including enzymes and receptors. N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been shown to bind to these proteins, which can alter their activity and function. This interaction can help researchers better understand the function of these proteins and their role in various physiological processes.

Biochemical And Physiological Effects

N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include changes in enzyme activity, alterations in cellular signaling pathways, and changes in gene expression. N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has also been shown to have potential anti-inflammatory and anti-tumor properties, although further research is needed to fully understand these effects.

Advantages And Limitations For Lab Experiments

N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has several potential advantages for laboratory experiments, including its ability to selectively interact with specific proteins and enzymes in the body. This selectivity can help researchers better understand the function of these proteins and their role in various physiological processes. However, N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate also has some limitations, including its potential toxicity and the complexity of its synthesis method.

Future Directions

There are several future directions for research involving N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate. One potential area of study is the development of more efficient synthesis methods for N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate, which could help to reduce the cost and complexity of producing the compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate, including its potential anti-inflammatory and anti-tumor properties. Finally, N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate could be studied further as a tool for studying the function of specific proteins and enzymes in biological systems, which could have implications for the development of new drugs and therapies.

Synthesis Methods

N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate can be synthesized in a laboratory setting using a multi-step process involving various chemical reactions. The synthesis method involves the use of starting materials such as 2,6-dimethylphenylamine, 3-bromopropionyl chloride, and dipropan-2-ylamine, which are combined and subjected to a series of chemical reactions to produce the final product. The synthesis method is complex and requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been studied for its potential applications in scientific research, including its use as a tool for studying the function of certain proteins and enzymes in biological systems. N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been shown to interact with specific proteins in the body, which can help researchers better understand their function and role in various physiological processes.

properties

CAS RN

105668-70-0

Product Name

N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate

Molecular Formula

C19H39N3O9P2

Molecular Weight

515.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-[2-[di(propan-2-yl)amino]ethylamino]propanamide;phosphoric acid

InChI

InChI=1S/C19H33N3O.2H3O4P/c1-14(2)22(15(3)4)13-12-20-11-10-18(23)21-19-16(5)8-7-9-17(19)6;2*1-5(2,3)4/h7-9,14-15,20H,10-13H2,1-6H3,(H,21,23);2*(H3,1,2,3,4)

InChI Key

HUPHIGLPVZNSRC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCNCCN(C(C)C)C(C)C.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCNCCN(C(C)C)C(C)C.OP(=O)(O)O.OP(=O)(O)O

synonyms

3-(diisopropylaminoethylamino)-2',6'-dimethylpropionanilide, diphosphoric acid
AN 132
AN-132

Origin of Product

United States

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